molecular formula C6H9N3O B8804850 N-(1-Methyl-1H-imidazol-2-yl)acetamide

N-(1-Methyl-1H-imidazol-2-yl)acetamide

Cat. No.: B8804850
M. Wt: 139.16 g/mol
InChI Key: NMYKGHMKDUKGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Methyl-1H-imidazol-2-yl)acetamide is a chemical compound of interest in medicinal chemistry and biochemical research. With the molecular formula C7H9N3O, this acetamide derivative features a methyl-substituted imidazole core, a privileged structure in drug discovery known for its ability to participate in key hydrogen bonding interactions within biological systems. The primary research applications for this compound are as a chemical intermediate or a building block for the synthesis of more complex molecules. Its structure suggests potential for development into ligands for various enzymes. Specifically, research on analogous methylimidazole-containing molecules has demonstrated their value in the study of cholinesterase enzymes. For instance, a structurally related compound, a methylimidazole-derived oxime, was characterized as a triple-binding reactivator of organophosphate-inhibited butyrylcholinesterase (BChE) . In that study, the methylimidazole moiety was a critical functional group that interacted with amino acid residues in the enzyme's active site, contributing to high binding affinity and reactivation efficiency . This indicates that this compound and its derivatives could serve as valuable pharmacophores in neuroscience and toxicology research, particularly for designing novel enzyme inhibitors or reactivators. Please note that this product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N-(1-methylimidazol-2-yl)acetamide

InChI

InChI=1S/C6H9N3O/c1-5(10)8-6-7-3-4-9(6)2/h3-4H,1-2H3,(H,7,8,10)

InChI Key

NMYKGHMKDUKGOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CN1C

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Properties

N-(1-Methyl-1H-imidazol-2-yl)acetamide can be synthesized through various methods, often involving the reaction of imidazole derivatives with acetic acid or its derivatives. The synthesis typically includes the use of solvents like dimethyl sulfoxide and ethanol under controlled heating conditions, which facilitates the formation of the desired acetamide structure .

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often evaluated using methods such as the cylinder well diffusion method, with results indicating promising potential for clinical applications in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The evaluation is typically conducted using the MTT assay, where IC50 values are calculated to determine the concentration required to inhibit cell growth by 50%. For example, a derivative exhibited an IC50 value of 15.67 µM against C6 cells, indicating potent activity .

CompoundIC50 (C6)IC50 (HepG2)
20g15.67 ± 2.5258.33 ± 2.89

Antitubercular Activity

In addition to its antibacterial and anticancer properties, this compound has been evaluated for antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives inhibit vital mycobacterial enzymes, suggesting their potential as therapeutic agents in tuberculosis treatment .

Study on Antimicrobial Efficacy

In a recent study, a series of N-substituted acetamides were synthesized and tested for their antimicrobial efficacy against various pathogens. The results indicated that specific compounds demonstrated significant antibacterial activity compared to standard antibiotics, highlighting their potential as alternative treatments .

Evaluation of Anticancer Properties

Another notable case study involved the synthesis of multiple derivatives of this compound and their evaluation against several cancer cell lines. The study found that some compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, showcasing their dual role as both cytotoxic agents and apoptosis inducers .

Comparison with Similar Compounds

Structural Isomerism: Positional Substitution Effects

  • N-(5-Methyl-1H-imidazol-2-yl)acetamide (C₆H₉N₃O): A positional isomer with the methyl group at the 5-position of the imidazole ring. For example, the 1-methyl derivative may exhibit enhanced stability due to reduced steric hindrance compared to the 5-methyl isomer .

Benzimidazole-Based Analogs

  • 2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91) : Incorporates a benzimidazole ring and a bulky bicyclic substituent. The extended aromatic system increases molecular weight (>400 g/mol) and lipophilicity (logP >3), contrasting sharply with the simpler imidazole core of the target compound. Such structural complexity enhances binding affinity in hydrophobic environments but reduces aqueous solubility .

Triazole and Thiazole Derivatives

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) : Features a triazole ring and naphthyloxy group. The triazole’s electron-deficient nature modifies the amide’s electronic environment, as evidenced by IR C=O stretches at 1671–1682 cm⁻¹ compared to the target compound’s likely range of 1650–1670 cm⁻¹ . The naphthyl group contributes to higher molecular weight (404.14 g/mol) and logP (~2.5), enhancing membrane permeability but complicating synthesis .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : Contains a benzothiazole core and trifluoromethyl group. The electron-withdrawing CF₃ group increases acidity and metabolic stability, while the benzothiazole ring introduces π-π stacking capabilities absent in the imidazole-based target compound .

Trichloro-Acetamide Derivatives

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide : Substitution with chlorine atoms at meta positions significantly alters crystallinity and dipole moments. The trichloroacetamide group increases molecular weight (267.93 g/mol) and logP (~2.8), favoring solid-state stability but reducing solubility. Such modifications highlight how electron-withdrawing groups can modulate physicochemical properties .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) logP Key Substituents Synthesis Method
N-(1-Methyl-1H-imidazol-2-yl)acetamide Imidazole 139.16 -0.18 1-Methylimidazole Amide coupling (assumed)
N-(5-Methyl-1H-imidazol-2-yl)acetamide Imidazole 139.16 ~-0.18 5-Methylimidazole Similar to target compound
10VP91 Benzimidazole >400 >3 Cyclohexyl, bicyclic terpene Multi-step coupling
6a (Triazole-naphthyl derivative) Triazole 404.14 ~2.5 Naphthyloxy, phenyl Click chemistry
N-(3-Chlorophenyl)-trichloro-acetamide Trichloro-acetamide 267.93 ~2.8 3-Cl-phenyl, CCl₃ Substitution/recrystallization

Key Findings and Implications

Structural Flexibility: Minor changes, such as methyl group position (1- vs. 5-), can drastically alter hydrogen-bonding capacity and bioavailability.

Heterocycle Impact : Triazole and benzothiazole cores introduce distinct electronic profiles compared to imidazole, affecting both synthesis and bioactivity.

Lipophilicity vs. Solubility : Bulky substituents (e.g., cyclohexyl, naphthyl) enhance logP but often necessitate complex purification steps, as seen in multi-step syntheses .

Electron Effects : Electron-withdrawing groups (Cl, CF₃) improve stability but may require tailored crystallization protocols .

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